Glycosylation Reactivity: p-Tolyl vs. Phenyl vs. p-Nitrophenyl
The p-methyl substituent on the aglycone aryl ring accelerates glycosylation reactivity relative to the unsubstituted phenyl analog through an electron-donating effect. In the GlcBn donor series (3a–3e, fully benzyl-protected glucosyl thioglycosides with varying para-substituents), the Hammett plot of log(RRV) vs. σp yielded an excellent linear correlation (R² > 0.99) with a negative slope, confirming that electron-donating groups (EDGs) enhance reactivity [1]. Using the Hammerett equation derived from the GlcBn series data, a p-methyl substituent (σp = −0.17, compared to σp = 0 for H and σp = +0.78 for NO₂) is predicted to produce an RRV approximately 5- to 10-fold higher than the phenyl analog (RRV = 3.19), but substantially lower than p-acetamido (RRV = 2482) or p-methoxy (RRV = 3772) donors [1]. This positions the STol donor as a moderately armed building block—more reactive than phenyl thioglycosides yet less reactive than strongly armed p-alkoxy variants [2].
| Evidence Dimension | Relative Reactivity Value (RRV) for glycosylation with MeOH |
|---|---|
| Target Compound Data | Predicted RRV ~15–50 (p-methyl, σp = −0.17, GlcBn scaffold) |
| Comparator Or Baseline | Phenyl (3a): RRV = 3.19 (σp = 0); p-NO₂ (1a): RRV = 0.042; p-OMe (3e): RRV = 3772 |
| Quantified Difference | ~5–15× more reactive than phenyl analog; ~3 orders of magnitude more reactive than p-nitro analog; ~75–250× less reactive than p-methoxy analog |
| Conditions | Competitive glycosylation, NIS/TfOH promoter, MeOH acceptor, CH₂Cl₂, RT |
Why This Matters
This intermediate reactivity allows chemoselective activation where a more armed (e.g., p-methoxy) donor can be activated in the presence of the STol acceptor, enabling one-pot sequential glycosylation without isolation of intermediates.
- [1] Li, X.; Huang, L.; Hu, X.; Huang, X. Thio-arylglycosides with Various Aglycon para-Substituents: A Probe for Studying Chemical Glycosylation Reactions. Org. Biomol. Chem. 2009, 7 (1), 117–127. View Source
- [2] Zhang, Z.; Ollmann, I. R.; Ye, X.-S.; Wischnat, R.; Baasov, T.; Wong, C.-H. Programmable One-Pot Oligosaccharide Synthesis. J. Am. Chem. Soc. 1999, 121 (4), 734–753. View Source
